5-(Piperidin-1-yl)pentanoic acid hydrochloride - 49637-20-9

5-(Piperidin-1-yl)pentanoic acid hydrochloride

Catalog Number: EVT-1662959
CAS Number: 49637-20-9
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-2-Cyano-3-(5′-piperidin-1-yl-2,2′-bithien-5-yl)acrylic Acid

Compound Description: (E)-2-Cyano-3-(5′-piperidin-1-yl-2,2′-bithien-5-yl)acrylic acid is a fluorescent probe designed to detect prefibrillar oligomers, which are early-stage aggregates formed during amyloid fibril formation. [] These oligomers are believed to be toxic and contribute to protein misfolding diseases. (E)-2-Cyano-3-(5′-piperidin-1-yl-2,2′-bithien-5-yl)acrylic acid can detect these oligomers at earlier stages than traditional probes like Thioflavin T, making it a valuable tool for studying amyloid aggregation. []

Relevance: While structurally distinct from 5-(Piperidin-1-yl)pentanoic acid hydrochloride, this compound shares the crucial piperidin-1-yl substituent. This similarity suggests potential interest in exploring both compounds' interactions with biological targets sensitive to this structural motif. [] https://www.semanticscholar.org/paper/915efad4486d269a10b7359ea2d4183e387f8bd3

4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one

Compound Description: Synthesized via a one-pot, three-component reaction, 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one is a novel compound with promising drug-like properties. [] Computational studies indicate its suitability as a potential drug candidate based on its physicochemical properties and predicted oral bioavailability. []

Relevance: This compound belongs to the same broad chemical class as 5-(Piperidin-1-yl)pentanoic acid hydrochloride, both featuring a piperidine ring incorporated into their structures. This shared structural element could imply similar pharmacological targets or activities, warranting further investigation. [] https://www.semanticscholar.org/paper/482bd93273eda0cbdc37fd04262e742f6955afc8

5-(4-Acetyl[1,4]diazepan-1-yl)pentanoic Acid [5-(4-Methoxyphenyl)-1H-pyrazol-3-yl]amide (SEN15924, WAY-361789)

Compound Description: SEN15924 is a potent and selective α7 nicotinic acetylcholine receptor (α7 nAChR) agonist. [] It exhibits promising potential for treating cognitive impairment in conditions like Alzheimer's disease and schizophrenia due to its efficacy in rodent models of cognition. []

Relevance: Although SEN15924 and 5-(Piperidin-1-yl)pentanoic acid hydrochloride belong to different chemical classes, they both feature a pentanonic acid moiety. Examining the influence of this shared structural element on their respective biological activities could provide insights into structure-activity relationships. [] https://www.semanticscholar.org/paper/be3b0fbfb5d034b810d871607d2f24079bf6bb97

S-2-Amino-5-(2-nitroimidazol-1-yl)pentanoic Acid

Compound Description: This compound is a prodrug designed to be activated under hypoxic conditions, specifically within solid tumors. [] Upon reduction, it converts into the more potent nitric oxide synthase (NOS) inhibitor, S-2-amino-5-(2-aminoimidazol-1-yl)pentanoic acid. [] This targeted approach aims to limit NOS inhibition to the tumor microenvironment, potentially reducing side effects.

Relevance: Similar to 5-(Piperidin-1-yl)pentanoic acid hydrochloride, this compound contains a pentanoic acid backbone. Comparing their physicochemical properties and potential for derivatization could be beneficial for exploring new drug candidates. [] https://www.semanticscholar.org/paper/68800bbf147c5b2261381364abf1fe2e7bcd2110

{4-[Bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048)

Compound Description: JJKK-048 is a highly potent and selective inhibitor of monoacylglycerol lipase (MAGL). [] This enzyme plays a crucial role in degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) and contributing to neuroinflammation and cancer pathogenicity. [] JJKK-048 shows promise as a potential therapeutic agent for treating pain, neurodegenerative disorders, and cancer. []

Relevance: JJKK-048 shares the piperidin-1-yl structural motif with 5-(Piperidin-1-yl)pentanoic acid hydrochloride. This similarity in structure suggests that studying both compounds' interactions with relevant enzymes or receptors could reveal valuable insights into their pharmacological profiles. [] https://www.semanticscholar.org/paper/a12182621096c3ff4beb80382fc37e92e132c8e8

4-(4-Methyl-5H-pyrimido[4,5-b][1,4]thiazin-2-yl)morpholine

Compound Description: This compound represents a novel chemical scaffold synthesized via cyclocondensation of 5-amino-6-methylpyrimidine-4-thiols with an appropriate α-haloketone. [] While its specific biological activity isn't detailed in the provided abstract, its novel structure makes it an interesting candidate for further pharmacological evaluation.

Relevance: This compound and 5-(Piperidin-1-yl)pentanoic acid hydrochloride both highlight the use of heterocyclic rings in medicinal chemistry. Exploring the potential applications of these ring systems in drug design and development could lead to novel therapeutic agents. [] https://www.semanticscholar.org/paper/c487bfe57a5556f0225a843fd7dd11466e3b3471

4-Methyl-2-(piperidin-1-yl)-5H-pyrimido[4,5-b][1,4]thiazine

Compound Description: Synthesized through the same cyclocondensation reaction as its morpholine counterpart, this compound also embodies a novel pyrimidothiazine scaffold. [] Its structural novelty makes it another potential lead for medicinal chemistry exploration.

Relevance: Both this compound and 5-(Piperidin-1-yl)pentanoic acid hydrochloride incorporate a piperidine ring within their structures, albeit in different arrangements. Investigating how these variations affect their physicochemical properties and interactions with biological targets could provide valuable structure-activity relationship data. [] https://www.semanticscholar.org/paper/c487bfe57a5556f0225a843fd7dd11466e3b3471

4-Oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic Acid and 5-Oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic Acid and Derivatives

Compound Description: These compounds and their derivatives were designed as potential IR-detectable tracers for the amino function. [] They incorporate a metal carbonyl complex (W(CO)5) that provides a distinct infrared signal. These tracers could be valuable tools for studying biological processes involving amino groups. []

Relevance: The 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid derivative shares the pentanoic acid chain with 5-(Piperidin-1-yl)pentanoic acid hydrochloride. Comparing their synthetic routes and potential for further derivatization could be of interest for developing new probes or therapeutic agents. [] https://www.semanticscholar.org/paper/0d93595acbead56975c60d7c0e9cf238350d1c8f

6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid (LY2562175)

Compound Description: LY2562175 is a potent and selective Farnesoid X receptor (FXR) agonist developed for treating dyslipidemia. [] This compound demonstrated robust lipid-lowering effects in preclinical studies, reducing LDL and triglycerides while increasing HDL. [] Its favorable ADME profile made it suitable for once-daily dosing in humans, leading to its advancement into clinical trials. []

Relevance: LY2562175 shares the piperidin-1-yl moiety with 5-(Piperidin-1-yl)pentanoic acid hydrochloride. Studying how modifications to this shared structure affect their respective activities could provide valuable insights into designing new FXR modulators or other therapeutic agents. [] https://www.semanticscholar.org/paper/8000cf287da3ce0a46aab534b8dbf8f4b6616158

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives

Compound Description: This series of novel Biginelli dihydropyrimidine derivatives was synthesized and evaluated for antimicrobial, antifungal, and antimalarial activities. [] These compounds represent a new class of potential therapeutic agents targeting infectious diseases.

Relevance: These derivatives and 5-(Piperidin-1-yl)pentanoic acid hydrochloride both belong to the broad category of heterocyclic compounds containing a piperidine ring. Investigating how the position and substitution of the piperidine ring within these different scaffolds affect their biological activities could be valuable for developing new antimicrobial, antifungal, or antimalarial agents. [] https://www.semanticscholar.org/paper/4c62f76bf6a4d627026cdf3c4a8f588088a299ab

3'-(4-(2''-(Piperidin-1-yl)-ethoxy)-phenyl)-N-hydroxypropanamide

Compound Description: This hydroxamic acid derivative is a histone deacetylase inhibitor (HDACi). [] HDACis have emerged as a potential therapeutic class for various cancers and other diseases. This compound's activity and potential side effects compared to existing HDACis like suberoylanilide hydroxamic acid (SAHA) would be of interest. []

Relevance: Both this HDACi and 5-(Piperidin-1-yl)pentanoic acid hydrochloride incorporate the piperidin-1-yl group. While their core structures differ significantly, investigating whether this shared group contributes to any off-target effects or influences their pharmacokinetic properties could be valuable. [] https://www.semanticscholar.org/paper/72caa3afa5a39738e6aca6baa42fda8d44b97821

N-(Piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F]NIDA-42033)

Compound Description: [18F]NIDA-42033 is a radiolabeled compound designed for positron emission tomography (PET) studies of CB1 cannabinoid receptors in the brain. [] It is synthesized by nucleophilic [18F]fluorination of a 4-bromopyrazole precursor. []

Relevance: While [18F]NIDA-42033 and 5-(Piperidin-1-yl)pentanoic acid hydrochloride have distinct core structures, they share the piperidin-1-yl substituent. This common feature suggests that exploring the binding affinities of both compounds and their analogs towards various biological targets could be informative, particularly for understanding the impact of this substituent on target selectivity. [] https://www.semanticscholar.org/paper/12a31c36643f0f3a9341bfb4bc4a5ade1896fe72

N-[4-(4-Fluorobenzyl)piperidin-1-yl]-N′-(2-[11C]oxo-1,3-dihydrobenzimidazol-5-yl)oxamide

Compound Description: This compound is a radiolabeled NR2B-selective NMDA receptor antagonist, designed for PET imaging studies of the NR2B NMDA receptor system. [] It is synthesized by introducing a carbon-11 label into the benzimidazolone ring. []

Relevance: Both this compound and 5-(Piperidin-1-yl)pentanoic acid hydrochloride share the piperidin-1-yl structural motif within their structures. This shared feature could imply similar pharmacological targets or activities, warranting further investigation into their potential interactions with NR2B NMDA receptors or related targets. [] https://www.semanticscholar.org/paper/6b89b05b988d8fce8b89d98ea33157814d03df89

(R,E)-N-(2-Hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl)acrylamide (AMG8562)

Compound Description: AMG8562 is a selective transient receptor potential vanilloid type 1 (TRPV1) modulator. [] It exhibits a unique pharmacological profile, blocking capsaicin activation of TRPV1 without causing hyperthermia, a common side effect of TRPV1 antagonists. [] It displays efficacy in rodent models of pain, making it a promising candidate for developing new analgesics. []

Relevance: Similar to 5-(Piperidin-1-yl)pentanoic acid hydrochloride, AMG8562 incorporates a piperidine ring in its structure. Comparing the binding modes and potential off-target effects of both compounds, particularly in relation to their interaction with TRPV1 or other pain-related targets, could be beneficial for developing novel analgesics with improved safety profiles. [] https://www.semanticscholar.org/paper/32888fd6ea3dc7ec6d9bfc391c3d50587dbdd542

2-(4-(p-Fluorobenzoyl)-piperidin-1-yl)-2′-acetonaphthone Hydrochloride (E-2001)

Compound Description: E-2001 is a novel anti-ischemic agent that exhibits protective effects in various animal models of ischemia. [, ] It suppresses glutamate release, exhibits calcium antagonistic activity, and possesses antioxidant properties, making it a promising candidate for treating stroke and other ischemic conditions. [, ]

Relevance: E-2001 and 5-(Piperidin-1-yl)pentanoic acid hydrochloride both incorporate a piperidine ring within their structures. Comparing their pharmacological profiles, particularly their effects on neuronal function and neuroprotection, could be valuable for understanding the role of this shared structural element in modulating neuronal activity and potentially identifying new therapeutic targets for neurological disorders. [, ] https://www.semanticscholar.org/paper/f8ed80f3a01dd948a66fa60af7f99359ea1d80d0, https://www.semanticscholar.org/paper/99926470c317fb7d65745e23559a5b9d8a6c9160

3-{(3R,4R)-4-Methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropionitrile Monocitrate

Compound Description: This compound is a novel crystalline form of a protein-tyrosine kinase inhibitor, specifically targeting JAK3. [] Its improved crystalline form offers potential advantages in drug formulation and stability compared to other forms. []

Relevance: Although structurally distinct from 5-(Piperidin-1-yl)pentanoic acid hydrochloride, both compounds highlight the utility of piperidine derivatives in medicinal chemistry. Understanding how different substitutions on the piperidine ring influence the physicochemical properties and biological activities of these compounds could be beneficial for designing new kinase inhibitors with improved pharmacological profiles. [] https://www.semanticscholar.org/paper/99e77c8e8eec3de531097bb55ee39cf87e9e03dc

(2E,4E)-N-(4-(1H-Indol-3-yl)piperidin-1-yl)alkyl-5-(substituted phenyl)-2,4-pentadienamides

Compound Description: This series of indolylpiperidine derivatives was designed to develop compounds with dual antihistaminic and anti-slow reacting substance (SRS) activities for treating allergies. [] While some compounds in this series exhibited potent dual activities, their low oral bioavailability due to rapid metabolism posed a challenge for further development. []

Relevance: These compounds and 5-(Piperidin-1-yl)pentanoic acid hydrochloride share the piperidin-1-yl structural motif. Comparing their structure-activity relationships, particularly concerning their antihistaminic and anti-SRS activities, could help optimize the design of novel anti-allergic agents with improved pharmacokinetic profiles. [] https://www.semanticscholar.org/paper/66b1c8ac89177fb965ebbaed9fcd32b89f8f760c

5-Bromo-4-(3,5-dibromo-2-hydroxyphenyl)-2-(piperidin-1-yl)-1,3-dithiol-2-ylium Bromide

Compound Description: This compound is a brominated derivative of a mesoionic 1,3-dithiolium compound. [] Its structure is characterized by the presence of three bromine atoms and a piperidin-1-yl substituent on the 1,3-dithiolium ring. [] While its specific biological activity is not detailed, its unique structure makes it a potential candidate for further pharmacological investigation.

Relevance: Although structurally different from 5-(Piperidin-1-yl)pentanoic acid hydrochloride, this compound highlights the use of piperidine as a substituent in various heterocyclic systems. Studying the influence of piperidine substitution on the reactivity and biological properties of diverse heterocyclic scaffolds could be valuable for discovering new drug leads. [] https://www.semanticscholar.org/paper/6751e7ae9ee187a0a0c004411b3436ebae2a3495

Dialkyl {(Aryl)[2,2-dimethyl-4-oxo-6-(piperidin-1-yl)-4H-[1,3]dioxin-5-yl]methyl}phosphonates

Compound Description: These compounds are synthesized via a one-pot, four-component reaction involving Meldrum's acid, aryl aldehydes, trialkyl phosphites, and piperidine. [] They feature a 1,3-dioxin ring system with a piperidin-1-yl substituent and a phosphonate group. The specific biological activities of these compounds are not mentioned, but their structural complexity suggests they could be of interest for medicinal chemistry exploration.

Relevance: Similar to 5-(Piperidin-1-yl)pentanoic acid hydrochloride, these compounds feature a piperidin-1-yl substituent. Investigating how the incorporation of this shared motif into different heterocyclic scaffolds affects their physicochemical properties and potential biological activities could be valuable for drug discovery. [] https://www.semanticscholar.org/paper/38cc53bdb0d574fd95e9e5245e610b1f9367e21b

6-(4-Methanesulfonylphenyl)-5-[4-(2-piperidin-1-yl-ethoxy)phenoxy]naphthalen-2-ol Hydrochloride (LY2066948)

Compound Description: LY2066948 is a novel selective estrogen receptor modulator (SERM) synthesized using a multi-step process. [] Its specific biological activities are not detailed in the provided abstract, but its classification as a SERM suggests potential applications in treating conditions influenced by estrogen signaling, such as breast cancer, osteoporosis, and endometriosis.

Relevance: Both LY2066948 and 5-(Piperidin-1-yl)pentanoic acid hydrochloride incorporate a piperidine ring in their structure. Comparing their binding affinities for estrogen receptors and exploring their potential as therapeutic agents for estrogen-related conditions could be valuable for understanding the impact of structural variations on SERM activity. [] https://www.semanticscholar.org/paper/3c216226b23dd1d8509cc19917ca81053c178868

2-(4-(p-Fluorobenzoyl)-piperidin-1-yl)-2′-acetonaphthone Hydrochloride (E2001)

Compound Description: E2001 is a novel anti-ischemic agent with a protective effect against ischemia-induced impairment of cognitive function in gerbils. [] It is suggested that E2001's beneficial effects may be attributed to its ability to inhibit extracellular glutamate accumulation and suppress lipid peroxidation during cerebral ischemia. []

Relevance: While E2001 and 5-(Piperidin-1-yl)pentanoic acid hydrochloride have distinct core structures, they share the common feature of incorporating a piperidine ring. Investigating the potential neuroprotective properties of both compounds and their analogs could be valuable for identifying new therapeutic strategies for stroke and other neurological conditions. [] https://www.semanticscholar.org/paper/99926470c317fb7d65745e23559a5b9d8a6c9160

S-(-)-9-Fluoro-6,7-dihydro-8-(4-hydroxy-piperidin-1-yl)-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic Acid L-Arginine Salt Tetrahydrate

Compound Description: This compound is a pure L-arginine salt tetrahydrate of a specific enantiomer of a fluoro-dihydro-benzoquinolizine carboxylic acid derivative. [, ] Its high purity and specific stereochemistry are crucial for its potential use as a pharmaceutical agent, although the specific therapeutic target or application is not mentioned.

Relevance: While structurally distinct from 5-(Piperidin-1-yl)pentanoic acid hydrochloride, both compounds highlight the use of piperidine derivatives in medicinal chemistry. Investigating how structural modifications to both compounds, particularly regarding stereochemistry and salt formation, affect their physicochemical properties and potential biological activities could provide valuable insights for developing new drug candidates. [, ] https://www.semanticscholar.org/paper/d690cb83b8ad155415d4e7567ce9dd5675bb81a1, https://www.semanticscholar.org/paper/e39df38eae61548e40ad5b764e68824672fd2c28

4-{[4-({[4-(2,2,2-Trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic Acid Polymorph Form I

Compound Description: This specific polymorphic form of the compound exhibits antagonistic activity towards the 5-HT4 receptor. [] Polymorphs can have different physical and chemical properties, including solubility, stability, and bioavailability, making the identification and characterization of specific forms crucial for pharmaceutical development.

Relevance: Both this compound and 5-(Piperidin-1-yl)pentanoic acid hydrochloride incorporate a piperidine ring in their structure. Comparing their pharmacological profiles, particularly regarding their interactions with the 5-HT4 receptor and other serotonin receptors, could be valuable for understanding the impact of structural variations on receptor selectivity and identifying potential therapeutic applications for mood disorders, gastrointestinal disorders, and other conditions influenced by serotonin signaling. [] https://www.semanticscholar.org/paper/12e02e50bf746a9d5f9ae5ee9632c5e143e1391a

5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)-benzofuran-2-carboxylic acid

Compound Description: This compound was synthesized through an improved multi-step process with increased yield compared to previous methods. [] While its specific biological activity is not detailed, its complex structure suggests it could be of interest for further pharmacological investigation.

Relevance: Both this compound and 5-(Piperidin-1-yl)pentanoic acid hydrochloride incorporate a piperidine ring in their structure. This shared structural feature might suggest similar pharmacological targets or activities for these compounds, making them potentially interesting for further exploration in medicinal chemistry. [] https://www.semanticscholar.org/paper/5a251a2fed68381935a7c662daa070c56e6de498

Piperidin-1-ium {[5-(2-Furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate

Compound Description: This compound is the active drug substance of the veterinary drug "Tryfuzol". [] While its specific mechanism of action is not described, the development of a sensitive and reproducible HPLC-DMD-MS method for its detection in poultry meat highlights its relevance in ensuring food safety and monitoring drug residues in animal products. []

Relevance: Although structurally distinct from 5-(Piperidin-1-yl)pentanoic acid hydrochloride, this compound, being a piperidine derivative, underscores the importance and prevalence of piperidine-containing compounds in various chemical and pharmaceutical applications. [] https://www.semanticscholar.org/paper/d074a7779ac0d5c42c8ec12d47a0775a51ad5b32

4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023)

Compound Description: LNP023 is an orally bioavailable, selective inhibitor of complement factor B, a key serine protease in the alternative pathway of the complement system. [] This compound is designed for treating diseases driven by the alternative pathway, including age-related macular degeneration, paroxysmal nocturnal hemoglobinuria, atypical hemolytic uremic syndrome, and glomerular diseases. [] Its high selectivity for factor B makes it a promising therapeutic candidate with a potentially improved safety profile compared to broader complement inhibitors. []

Relevance: Similar to 5-(Piperidin-1-yl)pentanoic acid hydrochloride, LNP023 incorporates a piperidine ring in its structure. While their core structures differ, the shared presence of this ring system suggests the potential for exploring variations around this motif to modulate their respective targets and design new compounds with enhanced activity or selectivity. [] https://www.semanticscholar.org/paper/cb7063ca525b2b43da225c23d8424597591ec692

(S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid

Compound Description: This compound is a soluble guanylate cyclase (sGC) activator specifically designed for topical ocular delivery to treat glaucoma. [] It activates oxidized sGC, restoring its ability to produce cGMP and lower intraocular pressure. [] This targeted approach and its efficacy in a cynomolgus model make it a promising candidate for clinical evaluation as a glaucoma therapy. []

Relevance: This compound, like 5-(Piperidin-1-yl)pentanoic acid hydrochloride, incorporates a piperidine ring within its structure. Comparing their structure-activity relationships, particularly regarding their interactions with sGC and their potential for ocular delivery, could provide valuable insights for developing novel therapeutics for glaucoma and other ocular diseases associated with oxidative stress. [] https://www.semanticscholar.org/paper/f2beb584d5db514828defcb63536aa79dd761585

(2R,4R)-5-(5′-Chloro-2′-fluorobiphenyl-4-yl)-2-hydroxy-4-[(5-methyloxazole-2-carbonyl)amino]pentanoic Acid

Compound Description: This compound is a potent neprilysin (NEP) inhibitor. [] NEP is an enzyme that degrades various peptides, including those involved in regulating blood pressure and fluid balance. [] Inhibition of NEP is a therapeutic strategy for treating hypertension and heart failure. This compound's specific inhibitory activity and potential as a therapeutic agent for cardiovascular diseases are of interest. []

Relevance: Although structurally distinct from 5-(Piperidin-1-yl)pentanoic acid hydrochloride, both compounds share a pentanoic acid moiety. This common structural element, while simple, can play a role in binding interactions with target proteins and influence the overall physicochemical properties of the molecules. [] https://www.semanticscholar.org/paper/34a89571ee263a4b8bd0e82df51689879c836e4f

(2S,4R)-5-(5″-Chloro-2″-difluorobiphenyl-4-yl)-4-(ethoxy-oxalyl-amino)-2-hydroxy-methyl-2-methyl-pentanoic Acid

Compound Description: This compound acts as a neprilysin (NEP) inhibitor. [] The compound's structure and its ability to inhibit NEP suggest its potential use in managing cardiovascular conditions like hypertension and heart failure by modulating peptide levels.

Relevance: This compound shares a structural resemblance to 5-(Piperidin-1-yl)pentanoic acid hydrochloride due to the presence of a pentanoic acid moiety. Comparing their inhibitory activities against NEP and exploring the structure-activity relationships within this class of compounds could provide valuable insights for developing novel therapeutics for cardiovascular diseases. [] https://www.semanticscholar.org/paper/846ede1093d85a92919971a5d937a76f491a2525

Curcumin/Melatonin Hybrid 5-(4-Hydroxy-phenyl)-3-oxo-pentanoic Acid [2-(5-Methoxy-1H-indol-3-yl)-ethyl]-amide (Z-CM-I-1)

Compound Description: Z-CM-I-1 is a hybrid compound designed by merging structural elements of curcumin and melatonin, both known for their antioxidant and neuroprotective properties. [] Preclinical studies demonstrate its potential as a disease-modifying agent for Alzheimer's disease, reducing Aβ accumulation, inflammation, oxidative stress, and synaptic dysfunction in an APP/PS1 transgenic mouse model. []

Relevance: While structurally distinct from 5-(Piperidin-1-yl)pentanoic acid hydrochloride, Z-CM-I-1 shares the pentanoic acid substructure. This shared feature highlights the potential versatility of this structural element in designing compounds with diverse biological activities. Further investigation into the structure-activity relationships of both compounds could provide insights for developing novel therapeutics for neurological disorders. [] https://www.semanticscholar.org/paper/13b8a8a02875967d252a528510f1670390b19726

(3S,4S)-4,5-O-Cyclohexylidene-4,5-dihydroxy-3-methylamino-pentanoic Acid Hydrochloride

Compound Description: This compound is a hydrochloride salt of a cyclohexylidene-protected dihydroxy-methylamino-pentanoic acid derivative. [] While the specific application or biological activity of this compound is not explicitly stated, its well-defined stereochemistry and the presence of multiple functional groups suggest its potential as a chiral building block or intermediate in organic synthesis, particularly for developing more complex molecules with potential biological applications.

Relevance: Similar to 5-(Piperidin-1-yl)pentanoic acid hydrochloride, this compound shares a pentanoic acid backbone. While their structures differ significantly, the presence of this shared moiety underscores its versatility as a building block for diverse chemical entities in medicinal chemistry. [] https://www.semanticscholar.org/paper/409a5ed5164a8dc67ffce0f10e61401e2ae4ed5e

6-(4-Substituted Aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole Derivatives

Compound Description: This series of compounds was synthesized and evaluated for antitubercular and antifungal activities. [] The synthesis involved reacting 2-amino-5-(3,5-dimethyl-H-pyrazole-1yl)-1,3,4-thiadiazole with various α-haloaryl ketones. The resulting compounds showed promising activity against both Mycobacterium tuberculosis and various fungal strains. Further development of these compounds as potential therapeutic agents for tuberculosis and fungal infections is warranted.

Relevance: While structurally distinct from 5-(Piperidin-1-yl)pentanoic acid hydrochloride, this study highlights the importance of exploring diverse heterocyclic compounds, particularly those containing nitrogen and sulfur atoms, for developing novel antimicrobial and antifungal agents. Expanding the chemical diversity of screened compounds is crucial for identifying new lead structures with improved activity and pharmacological properties. [] https://www.semanticscholar.org/paper/901ea244747e8fc94b70f0547bfac1dda600016c

5-(6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methyl-pentanoic Acid Methyl Ester

Compound Description: This compound, a diastereomeric mixture, was isolated from the soft coral Sinularia arborea. [] Notably, it exhibited significant inhibitory activity against superoxide anion generation by human neutrophils, highlighting

Properties

CAS Number

49637-20-9

Product Name

5-(Piperidin-1-yl)pentanoic acid hydrochloride

IUPAC Name

5-piperidin-1-ylpentanoic acid;hydrochloride

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

InChI

InChI=1S/C10H19NO2.ClH/c12-10(13)6-2-5-9-11-7-3-1-4-8-11;/h1-9H2,(H,12,13);1H

InChI Key

DHPWBXBFXOJSNL-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCCC(=O)O.Cl

Canonical SMILES

C1CCN(CC1)CCCCC(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.